A Comprehensive Guide to the Synthesis and Characterization of [(2-oxo-2H-chromen-7-yl)oxy]acetic acid
A Comprehensive Guide to the Synthesis and Characterization of [(2-oxo-2H-chromen-7-yl)oxy]acetic acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the synthesis and characterization of [(2-oxo-2H-chromen-7-yl)oxy]acetic acid, a coumarin derivative of significant interest in medicinal chemistry and materials science. This document details the synthetic pathway, experimental protocols, and comprehensive characterization data for this compound.
Synthesis
The synthesis of [(2-oxo-2H-chromen-7-yl)oxy]acetic acid is typically achieved through a two-step process commencing with the Williamson ether synthesis, followed by hydrolysis. The initial step involves the reaction of 7-hydroxycoumarin (umbelliferone) with an ethyl haloacetate, most commonly ethyl bromoacetate or ethyl chloroacetate, in the presence of a weak base such as potassium carbonate. This reaction leads to the formation of the intermediate, ethyl [(2-oxo-2H-chromen-7-yl)oxy]acetate. The subsequent step involves the hydrolysis of this ester to yield the final carboxylic acid product.
A generalized reaction scheme is as follows:
Step 1: Williamson Ether Synthesis 7-Hydroxycoumarin + Ethyl bromoacetate --(K₂CO₃, Acetone)--> Ethyl [(2-oxo-2H-chromen-7-yl)oxy]acetate
Step 2: Hydrolysis Ethyl [(2-oxo-2H-chromen-7-yl)oxy]acetate --(Acid or Base Catalysis)--> [(2-oxo-2H-chromen-7-yl)oxy]acetic acid
The following diagram illustrates the synthetic workflow:
Caption: Synthetic workflow for [(2-oxo-2H-chromen-7-yl)oxy]acetic acid.
Experimental Protocol: Synthesis of Ethyl [(2-oxo-2H-chromen-7-yl)oxy]acetate
This protocol outlines the synthesis of the ester intermediate.
Materials:
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7-Hydroxycoumarin
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Ethyl bromoacetate
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Anhydrous Potassium Carbonate (K₂CO₃)
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Acetone (anhydrous)
Procedure:
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In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 7-hydroxycoumarin (1 equivalent) in anhydrous acetone.
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To this solution, add anhydrous potassium carbonate (3 equivalents).
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Stir the mixture at room temperature for 15 minutes under a nitrogen atmosphere.
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Add ethyl bromoacetate (1.5 equivalents) dropwise to the reaction mixture.
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Heat the resulting mixture to reflux and maintain for 2-6 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
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After completion, cool the reaction mixture to room temperature.
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Quench the reaction by adding water.
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Extract the product with a suitable organic solvent, such as ethyl acetate.
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Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
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Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield pure ethyl [(2-oxo-2H-chromen-7-yl)oxy]acetate.
Experimental Protocol: Hydrolysis to [(2-oxo-2H-chromen-7-yl)oxy]acetic acid
This protocol describes the conversion of the ester intermediate to the final acid.
Materials:
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Ethyl [(2-oxo-2H-chromen-7-yl)oxy]acetate
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Hydrochloric acid (HCl) or Sodium Hydroxide (NaOH) solution
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Ethanol or Methanol
Procedure:
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Dissolve the synthesized ethyl [(2-oxo-2H-chromen-7-yl)oxy]acetate (1 equivalent) in ethanol or methanol.
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Add an aqueous solution of a strong acid (e.g., HCl) or a strong base (e.g., NaOH).
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Reflux the mixture for an appropriate time (typically 1-4 hours), monitoring the reaction by TLC.
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After completion, cool the reaction mixture.
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If basic hydrolysis was performed, acidify the mixture with a dilute acid (e.g., HCl) to precipitate the carboxylic acid.
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Filter the precipitate, wash with cold water, and dry under vacuum to obtain [(2-oxo-2H-chromen-7-yl)oxy]acetic acid.
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The product can be further purified by recrystallization from a suitable solvent like ethanol.
Characterization
The structural elucidation and purity assessment of the synthesized [(2-oxo-2H-chromen-7-yl)oxy]acetic acid are performed using various spectroscopic and analytical techniques. The logical relationship of these characterization methods is depicted below.
Caption: Characterization workflow for the synthesized compound.
Physicochemical Properties
| Property | Value |
| Molecular Formula | C₁₁H₈O₅ |
| Molecular Weight | 220.18 g/mol [1] |
| Appearance | White to off-white solid |
| Melting Point | Varies based on purity, typically reported in the range of 212-214 °C for similar structures[2] |
Spectroscopic Data
The following table summarizes the expected spectroscopic data for [(2-oxo-2H-chromen-7-yl)oxy]acetic acid based on its structure and data from related compounds.
| Technique | Expected Peaks/Signals |
| ¹H NMR (DMSO-d₆, δ ppm) | ~10.5 (br s, 1H, -COOH), ~7.6 (d, 1H, H-5), ~6.8 (d, 1H, H-6), ~6.7 (s, 1H, H-8), ~6.2 (s, 1H, H-3), ~4.7 (s, 2H, -OCH₂-) |
| ¹³C NMR (DMSO-d₆, δ ppm) | ~169 (-COOH), ~161 (C=O, lactone), ~155-160 (Ar-C), ~145-150 (Ar-C), ~125-130 (Ar-C), ~110-115 (Ar-C), ~100-105 (Ar-C), ~65 (-OCH₂-) |
| IR (KBr, cm⁻¹) | ~3400-2500 (O-H stretch, carboxylic acid), ~1720-1750 (C=O stretch, lactone and carboxylic acid), ~1610 (C=C stretch, aromatic), ~1250 (C-O stretch, ether) |
| Mass Spec. (m/z) | [M+H]⁺ at ~221.04, [M-H]⁻ at ~219.03 |
